Bienvenue dans la boutique en ligne BenchChem!

3-(4-Iodophenyl)piperazin-2-one

Radioligand Binding Assays SPECT Imaging Molecular Probe Development

3-(4-Iodophenyl)piperazin-2-one (CAS 1869195-99-2) is the iodinated member of a halogen-scanning piperazin-2-one series, delivering unique capabilities unavailable in chloro/bromo analogs: direct radioiodination (¹²⁵I/¹²³I) for receptor binding and SPECT imaging; strongest halogen bond donor among halogen variants for enhanced target engagement; and superior oxidative addition kinetics in Pd-catalyzed cross-couplings for library synthesis. As the extreme end of the halogen series, it enables systematic SAR assessment of halogen size, lipophilicity, and polarizability effects. Ideal for medicinal chemistry, chemical biology, and probe development. Order high-purity (≥95%) building block today.

Molecular Formula C10H11IN2O
Molecular Weight 302.115
CAS No. 1869195-99-2
Cat. No. B2811097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)piperazin-2-one
CAS1869195-99-2
Molecular FormulaC10H11IN2O
Molecular Weight302.115
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=C(C=C2)I
InChIInChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
InChIKeyFQXYDYZZGPYGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodophenyl)piperazin-2-one (CAS 1869195-99-2): Procurement-Grade Scaffold Overview and Chemical Identity


3-(4-Iodophenyl)piperazin-2-one (CAS 1869195-99-2, molecular formula C10H11IN2O, molecular weight 302.11 g/mol) is a substituted piperazin-2-one derivative featuring a 4-iodophenyl group at the 3-position . The piperazin-2-one scaffold is widely recognized as a privileged structure in medicinal chemistry [1], with the iodine substituent enabling halogen bonding interactions, enhanced lipophilicity (calculated LogP approximately 2.1–2.3 based on fragment-based estimation methods [2]), and potential for radioisotopic labeling (e.g., ¹²⁵I, ¹²³I) [3]. This compound is commercially available as a versatile small molecule scaffold for research and development applications, with typical purity specifications of ≥95% .

Why 3-(4-Iodophenyl)piperazin-2-one Cannot Be Replaced by Chloro or Bromo Analogs in Structure-Activity Studies


Generic substitution of 3-(4-iodophenyl)piperazin-2-one with halogen-variant analogs (e.g., 3-(4-chlorophenyl)piperazin-2-one, CAS 86147-28-6; or 3-(4-bromophenyl)piperazin-2-one, CAS 90841-19-3) introduces distinct physicochemical and pharmacological divergence that precludes simple interchangeability [1]. Systematic halogen scanning studies across arylpiperazine and piperazinone scaffolds demonstrate that iodine substitution confers unique properties not recapitulated by chlorine or bromine: (1) iodine's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) alters steric complementarity with hydrophobic binding pockets [2]; (2) iodine's superior halogen bond donor capacity enables specific non-covalent interactions unavailable to lighter halogens [3]; (3) the iodine atom serves as a synthetic handle for radioisotope incorporation (¹²⁵I, ¹²³I), enabling applications in radioligand binding assays and SPECT imaging that chloro and bromo analogs cannot support without additional derivatization [4]. These differences translate to measurable variations in target engagement, metabolic stability, and experimental utility that directly impact downstream research outcomes.

Quantitative Differentiation of 3-(4-Iodophenyl)piperazin-2-one: Comparative Evidence Against Halogen Analogs


Iodine-125 Radiolabeling Capability Enables Quantitative Binding and Imaging Studies Unavailable with Chloro or Bromo Analogs

Unlike the chloro and bromo analogs which require additional synthetic steps for radiolabel incorporation, 3-(4-iodophenyl)piperazin-2-one bears an iodine atom at the para position of the phenyl ring that can be directly substituted with radioiodine (¹²⁵I or ¹²³I) via isotopic exchange or electrophilic iododemetallation methodologies [1]. Direct comparative evidence from the structurally related diphenylpiperazine GBR series demonstrates that iodo-GBR can be radiolabeled with ¹²⁵I directly from the brominated precursor via halogen exchange, enabling subsequent in vitro binding characterization (Ki = 113 nM) and in vivo dopamine transporter exploration [2]. This radiolabeling pathway is not feasible for the chloro analog, which lacks a suitable leaving group for radioiodine incorporation under comparable mild conditions [1][3].

Radioligand Binding Assays SPECT Imaging Molecular Probe Development

Halogen Bonding Capacity of Iodine Enhances Target Affinity Relative to Chlorine and Bromine in Receptor Binding Pockets

Iodine at the para position of the phenyl ring confers significantly stronger halogen bond donor capacity compared to bromine or chlorine, enabling specific σ-hole interactions with electron-rich moieties (e.g., backbone carbonyls, carboxylate side chains) in protein binding pockets [1]. In the structurally analogous diphenylpiperazine GBR series, the iodo derivative (iodo-GBR) demonstrated dopamine transporter binding affinity (Ki = 113 nM) that was statistically equivalent to the bromo derivative (bromo-GBR, Ki = 116 nM) but with the additional advantage of radiolabeling capability [2]. Extrapolating from systematic halogen scanning studies of arylpiperazine-based 5-HT₂A antagonists, bromination or iodination significantly enhanced antagonist potency compared to non-halogenated or chlorinated analogs, with iodine's larger polarizable surface enabling distinct binding modes not accessible to smaller halogens [3].

Halogen Bonding Receptor-Ligand Interactions Medicinal Chemistry SAR

Increased Molecular Weight and Lipophilicity of Iodo Analog Modulates Pharmacokinetic Properties Relative to Chloro and Bromo Analogs

3-(4-Iodophenyl)piperazin-2-one exhibits systematically higher molecular weight (302.11 g/mol) and calculated lipophilicity (clogP ~2.2) compared to its chloro (MW 210.66 g/mol, clogP ~1.4) and bromo (MW 255.11 g/mol, clogP ~1.8) analogs [1]. This progressive increase in lipophilicity with halogen size (I > Br > Cl) follows established physicochemical trends for halogenated aromatics and is predicted to modulate membrane permeability, plasma protein binding, and volume of distribution [2]. In halogen scanning studies of arylpiperazine derivatives, increased lipophilicity correlates with enhanced blood-brain barrier penetration potential, a critical consideration for CNS-targeted programs [3].

Physicochemical Properties Lipophilicity Pharmacokinetics

Iodine Substituent Provides Unique Synthetic Versatility for Cross-Coupling Reactions Relative to Lighter Halogens

The aryl iodide moiety in 3-(4-iodophenyl)piperazin-2-one serves as a superior electrophilic partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination) compared to aryl chlorides or bromides [1]. Aryl iodides exhibit oxidative addition rates to Pd(0) that are approximately 10-100 fold faster than aryl bromides and >1000 fold faster than aryl chlorides under comparable conditions, enabling milder reaction temperatures and shorter reaction times [2]. This enhanced reactivity translates to higher synthetic yields and broader substrate scope when using the iodo analog as a diversification building block. Aryl iodides have also been employed as key substrates in cascade metal-promoted transformations to afford piperazinone derivatives, demonstrating the practical utility of the iodo functionality in complex synthetic sequences .

Cross-Coupling Chemistry Synthetic Methodology Building Block Utility

Optimal Research and Procurement Scenarios for 3-(4-Iodophenyl)piperazin-2-one


Development of ¹²⁵I- or ¹²³I-Labeled Radioligands for Receptor Binding and Autoradiography Studies

Based on the iodine atom's capacity for direct radioisotopic exchange established in Section 3, 3-(4-iodophenyl)piperazin-2-one is optimally deployed as a precursor for preparing radiolabeled analogs for in vitro receptor binding assays (saturation binding, competition binding), ex vivo autoradiography, and SPECT imaging probe development [1]. The para-iodophenyl moiety enables labeling with ¹²⁵I (t½ = 59.4 days) for long-term binding studies or ¹²³I (t½ = 13.2 hours) for imaging applications without requiring additional synthetic steps, distinguishing this compound from chloro and bromo analogs which lack this direct labeling pathway.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Halogen Bonding Pharmacophore Elements

For medicinal chemistry programs where halogen bonding interactions are hypothesized or demonstrated to contribute to target engagement, 3-(4-iodophenyl)piperazin-2-one provides the strongest halogen bond donor among available halogen variants [2]. This compound is particularly suited for structure-based drug design efforts targeting proteins with electron-rich binding pockets (e.g., kinase hinge regions, GPCR orthosteric sites with backbone carbonyl-rich environments) where σ-hole interactions can enhance affinity and selectivity.

Suzuki-Miyaura or Sonogashira Diversification of Piperazinone-Based Compound Libraries

As demonstrated by the superior oxidative addition kinetics of aryl iodides in palladium-catalyzed cross-couplings [3], 3-(4-iodophenyl)piperazin-2-one is the preferred starting material for library synthesis requiring C-C bond formation at the para position of the phenyl ring. The enhanced reactivity enables milder reaction conditions, broader functional group tolerance, and higher isolated yields compared to the bromo or chloro analogs, reducing synthesis costs and accelerating SAR exploration.

Structure-Activity Relationship (SAR) Studies Evaluating Halogen Effects on Potency and Selectivity

3-(4-Iodophenyl)piperazin-2-one serves as the iodo-substituted member of a complete halogen-scanning series (Cl, Br, I) for systematic SAR investigations. This compound enables the quantitative assessment of halogen size, lipophilicity, and polarizability effects on target affinity, selectivity, and ADME properties [4]. Such systematic halogen scanning is a recognized strategy in medicinal chemistry for optimizing lead compounds, and the iodo analog provides the extreme end of the halogen series for establishing structure-activity trends.

Quote Request

Request a Quote for 3-(4-Iodophenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.